Fmoc-[Fmoc-Hmb]-Leu-OH
Description
Historical Context of Solid-Phase Peptide Synthesis (SPPS) Innovations and Persistent Challenges
The landscape of peptide science was irrevocably changed by R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in the early 1960s, an achievement for which he was awarded the 1984 Nobel Prize in Chemistry. rockefeller.eduwikipedia.orgacs.orgnobelprize.orglibretexts.org Prior to SPPS, peptides were synthesized in solution, a painstaking process that required purification after each amino acid addition, leading to significant material loss and long synthesis times. rockefeller.edulibretexts.org Merrifield's innovation was to anchor the C-terminal amino acid of a peptide to an insoluble polymer support (resin). libretexts.orgvapourtec.com This allowed for the easy removal of excess reagents and by-products by simple filtration and washing, dramatically increasing efficiency and enabling automation. rockefeller.edulibretexts.orgvapourtec.com
This new paradigm made the synthesis of previously inaccessible peptides, such as bradykinin (B550075) and insulin, achievable in a fraction of the time. rockefeller.eduwikipedia.org However, despite its revolutionary impact, SPPS was not without its own set of challenges. vapourtec.comresearchgate.net Even in the early days, it was clear that certain peptide sequences were intrinsically difficult to synthesize. vapourtec.comnih.gov Problems such as incomplete reactions and the formation of side products remained, particularly as chemists attempted to build longer and more complex peptides. vapourtec.compeptide.com A primary and enduring challenge that emerged was the phenomenon of on-resin peptide aggregation, where growing peptide chains associate with one another, hindering subsequent chemical steps. vapourtec.comnih.govpeptide.com
Evolution of Protecting Group Strategies within the Fmoc-SPPS Paradigm
The success of SPPS is critically dependent on the use of protecting groups, which temporarily block reactive functional groups on the amino acids to prevent unwanted side reactions. iris-biotech.denih.govaurigeneservices.com The strategy requires a delicate balance: an Nα-amino protecting group that is stable during the coupling step but can be cleanly removed before the next amino acid is added, and side-chain protecting groups that remain intact throughout the entire synthesis until the final cleavage step. nih.gov This concept is known as orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.denih.govfiveable.me
Initially, SPPS was dominated by the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. peptide.comsemanticscholar.org This method uses the acid-labile Boc group for temporary Nα-protection and strong acids like anhydrous hydrogen fluoride (B91410) (HF) for final cleavage and side-chain deprotection. semanticscholar.orgpeptide.com While effective, the harsh acidic conditions required for Boc removal limited its compatibility with sensitive peptides. semanticscholar.org
| Strategy | Nα-Protection | Side-Chain Protection | Deprotection Condition (Nα) | Final Cleavage Condition | Key Features |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based (Bzl) | Moderate Acid (TFA) | Strong Acid (HF) | Original SPPS method; robust but uses harsh reagents. peptide.comsemanticscholar.org |
| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tert-Butyl-based (tBu) | Mild Base (Piperidine) | Moderate Acid (TFA) | Milder, orthogonal conditions; currently the most common strategy. iris-biotech.desemanticscholar.orgbachem.com |
Addressing Difficult Sequences in SPPS: The Phenomenon of Peptide Aggregation and Concomitant Side Reactions
As peptide chemists pushed the boundaries of synthesis, it became apparent that the primary sequence of a peptide heavily influences the ease of its assembly. sigmaaldrich.com Certain sequences, termed "difficult sequences," are notoriously problematic. vapourtec.comnih.gov These sequences often contain multiple hydrophobic residues (like Val, Ile, Leu) or amino acids capable of forming hydrogen bonds (like Gln, Ser, Thr), which promote the formation of stable secondary structures, such as β-sheets, on the solid support. nih.govpeptide.comsigmaaldrich.com
This on-resin aggregation is a major cause of synthetic failure. vapourtec.compeptide.com When peptide chains self-associate through interchain hydrogen bonding, the resin beads can shrink, and the reactive sites become sterically hindered and poorly solvated. nih.govpeptide.com This physical collapse prevents reagents from accessing the growing peptide chain, leading to a cascade of problems:
Incomplete Fmoc-deprotection: The basic reagent (piperidine) cannot efficiently reach and remove the N-terminal Fmoc group. peptide.com
Incomplete coupling: The incoming activated amino acid cannot access the newly deprotected N-terminus, resulting in deletion sequences. peptide.com
Furthermore, aggregation can exacerbate the formation of side products. One of the most common side reactions, particularly in Fmoc chemistry, is the formation of aspartimide. peptide.compeptide.com This occurs when peptide sequences contain an aspartic acid (Asp) residue, especially followed by a small residue like glycine (B1666218) (Gly). The backbone amide nitrogen can attack the side-chain ester of Asp, forming a five-membered ring intermediate (aspartimide), which can then open to form a mixture of the desired α-peptide and an undesired β-peptide isomer. peptide.com
| Problem | Cause | Consequence |
| Peptide Aggregation | Interchain hydrogen bonding, formation of secondary structures (e.g., β-sheets) on the resin. nih.govpeptide.com | Poor solvation, resin shrinking, steric hindrance. nih.govpeptide.com |
| Incomplete Reactions | Reagents cannot access the reactive sites of the aggregated peptide chains. peptide.com | Deletion sequences (missing amino acids), low yield, and impure product. peptide.com |
| Aspartimide Formation | Nucleophilic attack by the backbone amide on the Asp side-chain ester. peptide.compeptide.com | Formation of β-peptide and piperidide by-products, difficult purification. peptide.com |
Conceptual Framework of N-Substituted Amino Acid Derivatives for Backbone Protection in Challenging Syntheses
To overcome the challenge of aggregation, chemists developed strategies to disrupt the interchain hydrogen bonding that causes it. peptide.comnih.gov Since these hydrogen bonds involve the amide N-H groups of the peptide backbone, a logical solution is to temporarily protect these amide nitrogens. nih.govspringernature.comnih.gov This strategy, known as backbone protection, involves introducing a removable group onto the backbone amide nitrogen of an amino acid residue at strategic points within a difficult sequence. springernature.comnih.govrsc.org
This N-substitution effectively mimics residues like proline, which naturally lack a backbone amide proton and are known to act as "helix breakers" that disrupt secondary structures. peptide.comsigmaaldrich.com By strategically inserting a backbone-protected amino acid, typically every six or seven residues, the propensity for aggregation can be significantly reduced. peptide.com
Several protecting groups have been developed for this purpose, with the most common being the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups. peptide.comsigmaaldrich.compeptide.com These groups are designed to be stable throughout the Fmoc-SPPS cycles but are cleaved under the final TFA treatment used to release the peptide from the resin, thereby regenerating the native peptide backbone. peptide.comsigmaaldrich.com The introduction of these "secondary amino acid surrogates" leads to better reaction kinetics, higher purity of the crude product, and improved solubility. springernature.comsigmaaldrich.comsigmaaldrich.com
Fmoc-[Fmoc-Hmb]-Leu-OH as a Specialized Synthetic Reagent: Structural Significance and Intended Application
This compound is a direct embodiment of the backbone protection strategy. This building block is an L-leucine derivative where the backbone amide nitrogen is protected by an Hmb group. The structure is unique because the hydroxyl function of the Hmb group itself is protected with another Fmoc group, creating the N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine structure. sigmaaldrich.com
The primary application of this reagent is to overcome aggregation in the synthesis of difficult peptides. sigmaaldrich.com By incorporating this compound into a sequence, the Hmb group on the leucine (B10760876) backbone disrupts the hydrogen-bonding patterns that lead to aggregation. sigmaaldrich.com This results in improved synthetic efficiency and higher purity of the final peptide. sigmaaldrich.com
Furthermore, the Hmb group offers additional benefits. Its incorporation can prevent aspartimide formation when placed at the residue preceding an aspartic acid. sigmaaldrich.comsigmaaldrich.com Another significant advantage is that the Hmb group can be retained on the cleaved peptide if desired, which can dramatically improve the solubility of large or hydrophobic protected peptide fragments, facilitating their purification and handling for use in subsequent fragment condensation strategies. sigmaaldrich.comsigmaaldrich.com While coupling onto the secondary amine of an Hmb-protected residue can be more challenging than coupling to a primary amine, the benefits in mitigating aggregation often outweigh this difficulty. sigmaaldrich.comscispace.com
Structure
2D Structure
Properties
Molecular Formula |
C44H41NO8 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47) |
InChI Key |
ZFZVDKKVQNKRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Fmoc Fmoc Hmb Leu Oh
Preparation Routes for Fmoc-(Fmoc-Hmb) Amino Acid Derivatives
The synthesis of Hmb-containing amino acid building blocks for Fmoc-SPPS has evolved, primarily focusing on bis- and mono-Fmoc protected precursors that facilitate their use in automated synthesis.
The initial and most widely adopted method for introducing Hmb protection involves the use of N,O-BisFmoc derivatives. nih.gov These compounds serve as useful intermediates for incorporating 2-hydroxy-4-methoxybenzyl-amino acid residues into peptide chains during SPPS. nih.gov The synthesis of these precursors is a critical first step for chemists aiming to leverage backbone protection. The general approach involves the reductive amination of 2-hydroxy-4-methoxybenzaldehyde (B30951) with an amino acid, followed by the protection of both the secondary amine and the phenolic hydroxyl group with Fmoc moieties.
The primary advantage of the N,O-bisFmoc derivative is that it effectively masks the two reactive sites on the Hmb-amino acid scaffold. During the SPPS cycle, the O-Fmoc group is cleaved concomitantly with the Nα-Fmoc group of the preceding residue upon treatment with piperidine (B6355638). chempep.com This in-situ deprotection reveals the crucial 2-hydroxyl group, which is essential for the subsequent acylation step. This strategy prevents the need for a separate deprotection step for the Hmb hydroxyl group and integrates seamlessly into standard Fmoc-SPPS protocols. chempep.com
As an alternative to the bis-Fmoc strategy, Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives, or mono-Fmoc derivatives, were developed. nih.gov Research has shown that these mono-Fmoc variants can be synthesized in higher yields compared to their bis-Fmoc counterparts. nih.gov This improved synthetic efficiency makes them an attractive option for large-scale peptide production.
In terms of utility, the mono-Fmoc derivatives have demonstrated comparable performance to the bis-Fmoc derivatives in SPPS. nih.gov When used under coupling conditions such as TBTU/HOBt/DIEA, they achieve similar coupling yields to the amino peptide resin. nih.gov The primary function of introducing the Hmb backbone protection to inhibit interchain association and overcome difficult sequences is effectively maintained with these mono-protected building blocks. nih.gov The choice between mono- and bis-Fmoc derivatives may therefore depend on factors such as synthetic accessibility and cost-effectiveness.
| Derivative Type | Key Feature | Synthetic Yield | Utility in SPPS | Reference |
|---|---|---|---|---|
| N,O-BisFmoc | Both amine and hydroxyl groups are Fmoc-protected. O-Fmoc is removed by piperidine during the synthesis cycle. | Standard | Widely used for introducing Hmb backbone protection to inhibit peptide aggregation. | nih.govchempep.com |
| Mono-Fmoc | Only the secondary amine is Fmoc-protected. | Higher than bis-Fmoc derivatives. | Functions as an effective alternative, providing similar coupling yields and backbone protection. | nih.gov |
Mechanism of Fmoc-[Fmoc-Hmb]-Leu-OH Incorporation into Peptide Chains during SPPS
The incorporation of sterically hindered N-substituted amino acids like this compound presents unique mechanistic challenges compared to standard amino acid coupling. The presence of the bulky Hmb group on the amide nitrogen necessitates specific activation and coupling strategies.
The coupling of an incoming amino acid to a resin-bound peptide chain terminating in an Hmb-amino acid residue proceeds through a distinct O-acylation followed by an intramolecular O→N acyl shift mechanism. peptide.com This process is facilitated by the 2-hydroxyl group on the Hmb moiety. peptide.com
O-Acylation: The activated carboxyl group of the incoming Fmoc-amino acid first reacts with the phenolic hydroxyl group of the deprotected Hmb residue, forming an activated ester intermediate. peptide.com
O→N Acyl Shift: This ester intermediate then undergoes a rapid and spontaneous intramolecular rearrangement, where the acyl group is transferred from the hydroxyl oxygen to the secondary amine nitrogen, forming the desired peptide bond. peptide.com
The steric hindrance imposed by the Hmb group makes the acylation of the secondary amine challenging, often resulting in slow reaction kinetics and incomplete couplings. cem.comsigmaaldrich.com To overcome this, specific coupling conditions and reagents must be employed.
Microwave-enhanced SPPS has been shown to be effective in driving the difficult couplings of sterically hindered amino acids to completion more quickly and efficiently. cem.com For conventional SPPS, the choice of coupling reagent is critical. While standard reagents like DCC/HOBt can be used, more potent activators are often required. researchgate.net
Recommended strategies for coupling onto an Hmb-protected residue include:
Symmetrical Anhydrides: Using pre-formed symmetrical anhydrides of the incoming Fmoc-amino acid, typically in a solvent like Dichloromethane (B109758) (DCM), has proven effective. merckmillipore.com
Potent Coupling Reagents: Reagents such as PyBrOP® or HATU can facilitate the acylation of the sterically hindered secondary amine. sigmaaldrich.com
Amino Acid Fluorides: The use of pre-formed Fmoc-amino acid fluorides is another powerful method for achieving efficient coupling. sigmaaldrich.com
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Enhanced SPPS | Utilizes microwave energy to accelerate coupling reactions. | Drives difficult couplings to completion quickly and efficiently. | cem.com |
| Symmetrical Anhydrides | Pre-formed anhydrides of the incoming amino acid are used for acylation. | Effective for coupling the residue following the Hmb-amino acid. | merckmillipore.com |
| Potent Coupling Reagents | Use of activators like PyBrOP® or HATU. | Overcomes steric hindrance for efficient acylation of the secondary amine. | sigmaaldrich.com |
| Amino Acid Fluorides | Pre-formed, highly reactive amino acid derivatives. | Facilitates coupling to the sterically hindered amine. | sigmaaldrich.com |
Orthogonal Deprotection Strategies for Fmoc and Hmb Moieties
The success of the Fmoc/tBu strategy in SPPS relies on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.com This principle is central to the use of this compound.
The Nα-Fmoc group is a base-labile protecting group, typically removed at each cycle of the synthesis using a solution of a secondary amine, such as 20% piperidine in DMF. peptide.comaltabioscience.com This deprotection unmasks the α-amino group for the subsequent coupling reaction. creative-peptides.com
This orthogonal relationship between the base-labile Fmoc group and the acid-labile Hmb group is fundamental. It allows for the temporary protection of the α-amine during each coupling step while maintaining the semi-permanent backbone protection until the final deprotection stage. peptide.com Recent research has also explored novel deprotection methods for the Fmoc group itself, such as using hydrogenolysis under mildly acidic conditions, which could expand the versatility of orthogonal schemes in complex syntheses. nih.govescholarship.org
Selective Removal of Fluorenylmethyloxycarbonyl (Fmoc) Groups
The selective removal of the Nα-Fmoc group is a critical repetitive step in SPPS, enabling the stepwise addition of amino acids to the growing peptide chain. The key to this process is the use of conditions that cleave the Fmoc group without affecting the acid-sensitive Hmb backbone protection or other acid-labile side-chain protecting groups.
The cleavage of the Fmoc group is typically achieved through a base-catalyzed β-elimination mechanism. A solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used. google.comthieme-connect.de The reaction proceeds rapidly, generating a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct, preventing the re-attachment of the Fmoc group to the newly liberated Nα-amine. google.com
The orthogonality of this deprotection strategy is paramount. The basic conditions required for Fmoc removal are mild enough to leave the acid-labile Hmb group and side-chain protecting groups (e.g., t-butyl) intact. While piperidine is the most common reagent, other bases can be employed, sometimes to minimize specific side reactions. For instance, piperazine (B1678402) has been shown to reduce aspartimide formation in certain sequences. google.com For solution-phase synthesis, catalytic amounts of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a thiol scavenger can also be effective. researchgate.net
| Reagent/System | Typical Concentration & Solvent | Key Characteristics | Reference |
|---|---|---|---|
| Piperidine | 20% (v/v) in DMF | Standard, highly efficient reagent for SPPS. | google.comthieme-connect.de |
| Piperazine | 20% (v/v) in DMF | Can reduce the incidence of aspartimide formation compared to piperidine. | google.com |
| DBU / Thiol Scavenger | Catalytic DBU with a scavenger like 1-octanethiol | Effective for solution-phase deprotection; the thiol traps the DBF byproduct. | researchgate.net |
| Potassium Fluoride (B91410) (KF) | Used with a DBF scavenger | A non-amine-based method for Fmoc cleavage. | thieme-connect.de |
Acid-Mediated Cleavage of the Hmb Group from the Peptide Backbone
Once the peptide sequence is fully assembled, the Hmb backbone protecting group must be removed, along with side-chain protecting groups, during the final cleavage step. The Hmb group is designed to be labile to strong acidic conditions, typically those involving trifluoroacetic acid (TFA). peptide.compeptide.com This step is performed concurrently with the cleavage of the peptide from the solid-phase resin support. thermofisher.com
The cleavage mechanism involves the protonation of the Hmb group by the strong acid, leading to the formation of a stable benzylic carbocation, which then detaches from the peptide backbone amide. The high concentration of TFA (typically 90-95%) in the cleavage cocktail ensures the efficient removal of the Hmb group and other acid-labile protecting groups like tert-butyl (tBu), Boc, and Trityl (Trt). thermofisher.com
The composition of the cleavage cocktail is critical and must be tailored to the amino acid composition of the peptide. The reactive carbocations generated from the cleavage of Hmb and other protecting groups can cause unwanted side reactions, such as the alkylation of sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine. thermofisher.com To prevent this, "scavengers" are added to the TFA cocktail to trap these reactive electrophiles. thermofisher.com
| Reagent Cocktail (Name) | Composition | Primary Use/Target Residues | Reference |
|---|---|---|---|
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides containing Arg, Cys, Met, Trp. | thermofisher.com |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Used for peptides containing Arg(Pmc/Mtr), Cys(Trt), His(Trt), Trp(Boc). | thermofisher.com |
| TFA / TIPS / Water | TFA/triisopropylsilane/water (95:2.5:2.5) | A common "classic" cocktail for many standard peptides. TIPS is an effective carbocation scavenger. | thermofisher.com |
| Low HF | HF/DMS/p-cresol (25:65:10) | Used for Boc-SPPS but also applicable for removing acid-labile groups while keeping others intact. Not typically used for final cleavage in Fmoc-SPPS. |
Considerations for Post-Synthetic Handling and Cleavage Products
The final cleavage step is one of the most critical stages in peptide synthesis, as improper handling can lead to irreversible damage to the desired peptide. thermofisher.com The primary concern following acid-mediated cleavage is the management of the highly reactive cleavage products, particularly the 2-hydroxy-4-methoxybenzyl carbocation derived from the Hmb group.
Scavenging: The selection of appropriate scavengers is dictated by the peptide's sequence. thermofisher.com Water is a common scavenger that can hydrolyze the carbocations. Triisopropylsilane (TIS or TIPS) is a very efficient scavenger that reduces the carbocations. Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are effective for scavenging trityl cations and preventing the re-oxidation of Cysteine residues. Thioanisole is often included to protect Tryptophan residues from modification. thermofisher.com
Peptide Isolation: After the cleavage reaction is complete (typically 1-4 hours), the peptide must be separated from the resin and the cleavage cocktail. thermofisher.com The standard procedure involves filtering the resin and precipitating the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. thermofisher.com The cold temperature minimizes potential side reactions and promotes the precipitation of the peptide, while the cleavage byproducts, scavengers, and cleaved protecting groups remain soluble in the ether. thermofisher.com The precipitated peptide can then be collected by centrifugation, washed with cold ether to remove residual impurities, and dried under vacuum.
Potential Issues:
Incomplete Cleavage: Insufficient reaction time or TFA concentration can lead to incomplete removal of the Hmb or other protecting groups, resulting in a heterogeneous product mixture.
Side Reactions: Inadequate scavenging can lead to alkylation of sensitive residues, significantly reducing the yield of the desired peptide. For example, the Hmb cation can reattach to electron-rich side chains like those of Trp or Tyr. thermofisher.com
Poor Precipitation: Small or highly hydrophobic peptides may not precipitate well in diethyl ether, requiring alternative isolation methods such as direct evaporation of the TFA and subsequent purification. thermofisher.com
Careful planning of the cleavage strategy and meticulous post-synthetic handling are essential to ensure the successful synthesis and isolation of the target peptide in high purity and yield.
| Scavenger | Targeted Reactive Species/Residue Protected | Reference |
|---|---|---|
| Triisopropylsilane (TIPS) | General carbocation scavenger (e.g., from Hmb, tBu, Trt). | thermofisher.com |
| 1,2-Ethanedithiol (EDT) | Trityl cations; protects Cysteine. | thermofisher.com |
| Thioanisole | Protects Tryptophan from alkylation; assists in removing Arg(Pmc/Mtr) groups. | thermofisher.com |
| Water | General carbocation scavenger. | thermofisher.com |
| Phenol | Scavenges benzyl (B1604629) and t-butyl cations; protects Tyrosine. | thermofisher.com |
Elucidation of the Mechanistic Basis for the Efficacy of Hmb Protected Amino Acids in Peptide Synthesis
Disruption of Interchain Hydrogen Bonding and Prevention of Undesired Secondary Structure Formation
A primary cause of synthetic difficulty in SPPS is the propensity of growing peptide chains to self-associate through interchain hydrogen bonding, leading to the formation of stable secondary structures, such as β-sheets. nih.govsigmaaldrich.com This aggregation renders the peptide chains insoluble and inaccessible to reagents, resulting in incomplete acylation and deprotection reactions. sigmaaldrich.comnih.gov Hmb-protected amino acids, such as Fmoc-[Fmoc-Hmb]-Leu-OH, directly counteract this phenomenon.
The Hmb group is installed on the α-nitrogen atom of an amino acid, replacing the amide hydrogen that is crucial for forming the hydrogen bonds that stabilize secondary structures. peptide.com By substituting this hydrogen with the bulky Hmb moiety, the capacity for interchain hydrogen bonding at that position is eliminated. nih.govpeptide.com
This substitution induces significant conformational perturbations:
Steric Hindrance : The Hmb group introduces steric bulk that physically disrupts the regular, repeating backbone structure required for β-sheet formation. researchgate.net This forces a kink or disruption in the peptide chain's preferred conformation.
Tertiary Amide Bond Formation : The N-alkylation of the backbone creates a tertiary amide bond, which is known to prevent interchain hydrogen bonding and disrupt ordered secondary structures. researchgate.netpeptide.com
These molecular-level changes prevent the peptide from folding into aggregation-prone conformations, keeping the chain solvated and reactive. The disruptive effect is long-range, with the incorporation of a single Hmb-protected residue often preventing the onset of aggregation for as many as six subsequent residues. merckmillipore.com
The physical state of the peptide-resin support is critical for successful SPPS. The resin beads must remain swollen in the reaction solvent to ensure that reagents can freely diffuse and access the reactive sites on the growing peptide chains. researchgate.net
On-resin aggregation leads to a collapse of the resin matrix, indicated by a failure to swell or even shrinking. sigmaaldrich.com This collapse physically entraps the peptide chains, severely limiting the accessibility of both coupling reagents and deprotection solutions. researchgate.net By preventing the interchain hydrogen bonding that causes this aggregation, Hmb protection helps maintain a high degree of resin swelling. researchgate.net A well-swollen resin ensures that the functional sites remain well-solvated and accessible, which is essential for achieving optimal reaction rates and completion. researchgate.net
| Parameter | Standard SPPS (Aggregated Sequence) | SPPS with Hmb Protection |
| Interchain Interaction | Extensive hydrogen bonding | Disrupted hydrogen bonding peptide.compeptide.com |
| Secondary Structure | Prone to β-sheet formation | Disrupted, less ordered sigmaaldrich.comresearchgate.net |
| Resin State | Poor swelling, matrix collapse sigmaaldrich.com | Maintained swelling, good solvation researchgate.net |
| Reagent Accessibility | Low, hindered diffusion | High, unimpeded diffusion researchgate.net |
Suppression of On-Resin Aggregation in "Difficult Sequences"
"Difficult sequences" are typically characterized by a high content of hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe) that have a strong intrinsic propensity to aggregate. sigmaaldrich.comnih.gov The incorporation of Hmb-protected amino acids is a powerful strategy to suppress this on-resin aggregation and facilitate the synthesis of these challenging peptides, such as amyloid β-peptides. peptide.compeptide.com
Aggregation is a primary cause of slow or incomplete coupling and deprotection reactions. sigmaaldrich.com By maintaining the peptide chains in a solvated, non-aggregated state, Hmb protection leads to significant improvements in synthetic outcomes. The benefits include:
Improved Reaction Rates : With the peptide chain accessible, acylation and deprotection reactions proceed at faster rates. researchgate.netpeptide.com
Higher Coupling Yields : The prevention of aggregation ensures more complete reactions, leading to higher yields of the desired full-length peptide. peptide.compeptide.com
Fewer Impurities : Incomplete reactions lead to deletion sequences and other impurities that are often difficult to separate from the target peptide. By ensuring complete reactions, Hmb protection results in a purer crude product. peptide.com
A challenge with Hmb-protected residues is that the subsequent coupling reaction occurs onto a hindered secondary amine. sigmaaldrich.com However, the 2-hydroxy group of the Hmb moiety facilitates this step. The activated amino acid initially acylates the more accessible hydroxyl group, forming a phenyl ester intermediate. This intermediate then undergoes a favorable intramolecular O→N acyl transfer to form the desired peptide bond. sigmaaldrich.compeptide.comnih.gov
The strategic placement of Hmb-protected residues is crucial for maximizing their effectiveness. Research and practical application have led to several key guidelines:
Placement in Hydrophobic Regions : Hmb derivatives are most effective when incorporated within or at the beginning of a known aggregation-prone hydrophobic sequence. sigmaaldrich.compeptide.com
Proximity to Other Disrupting Elements : For maximum benefit, an Hmb-protected residue should be placed at least six residues away from other structure-breaking elements like proline, pseudoproline, or N-methyl amino acids. peptide.com
Frequency of Incorporation : In long and particularly difficult syntheses, incorporating an Hmb-protected amino acid approximately every six to seven residues can effectively prevent aggregation throughout the entire chain elongation process. peptide.com
| "Difficult Sequence" Type | Example Residues | Optimal Hmb Placement Strategy | Rationale |
| Hydrophobic Stretches | Val, Ile, Leu, Ala | Within or at the N-terminal side of the stretch peptide.com | Directly targets the region most prone to aggregation. |
| β-Sheet Forming | Gln, Thr, Ser | Within the sequence, every 6-7 residues peptide.com | Systematically breaks the hydrogen bonding pattern required for sheet formation. |
| Sequences with Proline | Any | At least 6 residues away from Pro peptide.com | Proline is already a helix/sheet breaker; placing Hmb too close offers redundant protection and is less efficient. |
Mitigation of Undesirable Side Reactions during Stepwise Peptide Elongation
Beyond preventing aggregation, backbone protection with the Hmb group can also suppress specific chemical side reactions that occur during peptide synthesis, most notably aspartimide formation. peptide.com
Aspartimide formation is a common side reaction, particularly at Asp-Gly and Asp-Ser sequences, that occurs under the basic conditions of Fmoc deprotection (piperidine treatment). researchgate.net The backbone amide nitrogen of the residue following aspartic acid attacks the side-chain ester of Asp, forming a five-membered succinimide (B58015) ring (aspartimide). This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl iso-peptide, or it can lead to racemization. researchgate.net
By placing an Hmb group on the amide nitrogen of the residue following the aspartate (e.g., on the Gly in an Asp-Gly sequence), the nucleophilic nitrogen is blocked. peptide.compeptide.com This prevents the initial intramolecular cyclization reaction, thereby completely suppressing the formation of the aspartimide intermediate and its associated side products. peptide.comresearchgate.net While the related 2,4-dimethoxybenzyl (Dmb) group is often preferred for this specific application, particularly in the form of a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, the Hmb group functions via the same mechanistic principle. peptide.comresearchgate.netpeptide.com
Prevention of Aspartimide Formation and Related By-products
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, especially in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (B1666218) (Gly), serine (Ser), or asparagine (Asn). sigmaaldrich.com This intramolecular cyclization reaction is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group of the aspartyl residue. iris-biotech.deiris-biotech.de The reaction is catalyzed by the basic conditions used for Fmoc group removal, typically with piperidine (B6355638).
The resulting five-membered succinimide ring, or aspartimide, is highly susceptible to further reactions. researchgate.netnih.gov It can be opened by the piperidine base to form both α- and β-piperidide adducts. sigmaaldrich.com More problematically, the aspartimide intermediate is chirally unstable and can undergo rapid epimerization at the α-carbon. iris-biotech.de Subsequent hydrolysis or aminolysis of this racemized intermediate leads to a mixture of four products: the desired L-α-aspartyl peptide, the D-α-aspartyl peptide, the L-β-aspartyl peptide, and the D-β-aspartyl peptide. sigmaaldrich.com These diastereomeric by-products often co-elute with the target peptide during purification, severely compromising the yield and purity of the final product. sigmaaldrich.com
The introduction of an Hmb group on the backbone amide nitrogen of the residue preceding the aspartic acid provides a robust solution to this problem. chempep.compeptide.com By incorporating a bulky Hmb group, as seen in this compound, the amide nitrogen is effectively masked. peptide.com This steric hindrance physically obstructs the nitrogen's ability to participate in the intramolecular attack required to form the succinimide ring. peptide.com The 2,4-dimethoxybenzyl (Dmb) group, a close analog of Hmb, operates via the same mechanism and is also widely used for this purpose, often in the form of pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH to tackle the most problematic Asp-Gly sequences. peptide.compeptide.comresearchgate.net
The Hmb group acts as a temporary shield that is stable throughout the iterative cycles of Fmoc deprotection and coupling but is cleaved under the final acidic conditions (e.g., trifluoroacetic acid) used to release the peptide from the resin support. peptide.com This strategy has proven highly effective in suppressing aspartimide formation and the subsequent generation of related by-products, thereby ensuring higher purity of the synthesized peptide. nih.govresearchgate.net
| Asp Protecting Group | Backbone Protection at Asp-Gly Amide | Aspartimide-Related By-products (%) | Reference |
|---|---|---|---|
| OtBu | None | High | sigmaaldrich.com, researchgate.net |
| OMpe | None | Reduced | sigmaaldrich.com |
| OtBu | Dmb/Hmb | Negligible to Undetectable | sigmaaldrich.com, researchgate.net |
Reduction of Amino Acid Racemization during Coupling Cycles
Racemization, or the loss of stereochemical integrity at the α-carbon of an amino acid, is another significant challenge in peptide synthesis. peptide.com While Nα-urethane protected amino acids, such as those with Fmoc or Boc groups, are generally resistant to racemization, epimerization can still occur under certain coupling conditions. chempep.combachem.com The mechanism of racemization typically involves the formation of a planar 5(4H)-oxazolone intermediate from the activated carboxylic acid. bachem.com Abstraction of the α-proton by a base leads to the formation of this achiral intermediate, which can then be reprotonated from either side, resulting in a mixture of L- and D-enantiomers. peptide.combachem.com
Certain amino acids, like histidine (His) and cysteine (Cys), are particularly susceptible to racemization. chempep.comnih.gov The extent of racemization is heavily influenced by factors such as the choice of coupling reagent, the presence of base, activation time, and temperature. nih.govmdpi.com For instance, coupling reagents like HBTU and HATU can lead to significant epimerization in sensitive cases, whereas others like DEPBT are known for their ability to suppress racemization. bachem.commdpi.com
The use of an Hmb backbone-protecting group, as in this compound, contributes to the reduction of racemization primarily through an indirect mechanism. The main role of the Hmb group is to disrupt inter-chain hydrogen bonding that leads to peptide aggregation. peptide.comnih.govnih.gov These aggregates can cause "difficult sequences," where coupling reactions become sluggish and incomplete. nih.gov To overcome this, chemists may resort to more forceful conditions, such as extended reaction times, higher temperatures, or stronger bases, all of which increase the risk of racemization. chempep.com
By preventing aggregation, the Hmb group ensures that the growing peptide chain remains solvated and accessible for efficient coupling under standard, milder conditions. nih.gov This improved synthetic efficiency and the avoidance of harsh coupling protocols indirectly minimize the opportunity for racemization to occur. researchgate.net While the Hmb group does not directly alter the electronic properties of the α-carbon to prevent oxazolone (B7731731) formation, its role in maintaining ideal reaction kinetics is crucial for preserving the chiral purity of the peptide.
| Factor | Condition Promoting Racemization | Condition Suppressing Racemization | Reference |
|---|---|---|---|
| Amino Acid Protection | Acyl, Peptidyl Groups | Urethane (Fmoc, Boc, Z) | bachem.com |
| Coupling Reagents | HBTU, HATU, PyBOP (in sensitive cases) | DEPBT, addition of HOBt/HOAt | peptide.com, mdpi.com, bachem.com |
| Base | Excess strong base (e.g., DIPEA) | Weaker base (e.g., collidine), minimized excess | chempep.com, bachem.com |
| Peptide State | Aggregation ("Difficult Sequence") | Good solvation (e.g., via Hmb protection) | nih.gov, researchgate.net |
Applications and Strategic Implementation of Fmoc Fmoc Hmb Leu Oh in Complex Peptide Synthesis
Synthesis of Aggregation-Prone Peptide and Protein Sequences
A primary application of Fmoc-[Fmoc-Hmb]-Leu-OH lies in its ability to mitigate peptide chain aggregation during SPPS. sigmaaldrich.comsigmaaldrich.com Aggregation, a phenomenon where growing peptide chains associate with one another through intermolecular hydrogen bonding, can lead to incomplete reactions and the formation of deletion or truncated sequences, thereby reducing the yield and purity of the final product. peptide.com The 2-hydroxy-4-methoxybenzyl (Hmb) group on the leucine (B10760876) residue sterically shields the peptide backbone, disrupting the hydrogen bond network that drives aggregation. peptide.commerckmillipore.com This protective effect is particularly beneficial in the synthesis of hydrophobic sequences that are notoriously difficult to assemble. peptide.com
The synthesis of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease, represents a significant challenge in peptide chemistry due to their high propensity for aggregation. peptide.compeptide.com The use of Fmoc-(Fmoc-Hmb) protected amino acids was introduced as a strategy to improve the synthetic yields of such "difficult" peptides. peptide.compeptide.com By incorporating an Hmb-protected residue, such as leucine, within the Aβ sequence, researchers can effectively disrupt the interchain hydrogen bonding that leads to aggregation during synthesis. peptide.com This approach has been shown to result in products of increased purity. sigmaaldrich.comsigmaaldrich.com
The strategic placement of the Hmb group is crucial for its effectiveness. It is recommended to incorporate the Hmb-protected derivative at the beginning of or within a known hydrophobic, aggregation-prone region of the peptide sequence. peptide.com This targeted placement ensures maximal disruption of the forces that lead to on-resin aggregation.
To maximize the benefits of using Hmb derivatives like this compound, several synthesis parameters can be optimized.
Resin Loading: Utilizing resins with a lower substitution level, typically in the range of 0.2 - 0.3 mmol/g, can be advantageous. merckmillipore.com Lower loading reduces the density of peptide chains on the resin, minimizing steric hindrance and further decreasing the likelihood of aggregation, especially during the synthesis of long or difficult peptides. merckmillipore.com
Solvent Systems: While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice for SPPS, recent environmental and safety concerns have prompted the investigation of alternatives. nih.govunifi.it Binary solvent mixtures, particularly those containing dimethyl sulfoxide (B87167) (DMSO), have shown promise in solubilizing reagents and maintaining adequate resin swelling. nih.govunifi.it The choice of solvent can significantly impact aggregation and coupling efficiency, and optimization may be required when incorporating bulky Hmb-protected residues.
Temperature Control: The application of heat, often through microwave irradiation, can be used to accelerate coupling reactions and potentially reduce aggregation. nih.gov However, elevated temperatures can also increase the risk of side reactions such as aspartimide formation and racemization, particularly at sensitive residues like histidine. nih.govnih.gov Therefore, a careful balance must be struck. In some cases, backbone protection with Hmb derivatives has been shown to be more effective at preventing aggregation than simply increasing the temperature. nih.gov For sensitive couplings, performing the reaction at room temperature may be necessary to preserve chiral integrity. nih.gov
Coupling Reagents and Time: For the coupling of an amino acid onto an Hmb-protected residue, using the corresponding symmetrical anhydride (B1165640) in dichloromethane (B109758) (DCM) is often recommended. merckmillipore.com In automated synthesis, extending the coupling times for residues following the Hmb-protected amino acid can help ensure complete incorporation. scienceopen.com For particularly difficult couplings, a double coupling strategy may be employed. scienceopen.com
| Parameter | Recommendation for Hmb-Derivative Synthesis | Rationale |
| Resin Loading | Low substitution (0.2-0.3 mmol/g) | Reduces steric hindrance and peptide chain density, minimizing aggregation. merckmillipore.com |
| Solvent Systems | Consider DMF alternatives like DMSO-containing binary mixtures | Addresses safety/environmental concerns while maintaining reagent solubility and resin swelling. nih.govunifi.it |
| Temperature | Use with caution; may not be as effective as backbone protection | Can accelerate reactions but increases the risk of side reactions like racemization and aspartimide formation. nih.govnih.gov |
| Coupling Strategy | Symmetrical anhydride for subsequent residue; extended or double coupling times | Ensures efficient and complete reaction following the sterically hindered Hmb-protected residue. merckmillipore.comscienceopen.com |
Facilitation of Long Peptide and Small Protein Assembly
The synthesis of long peptides and small proteins via stepwise SPPS is often hampered by cumulative errors and decreasing yields at each cycle. This compound and similar derivatives are instrumental in overcoming these limitations.
The primary strategy for enhancing stepwise chain elongation using Hmb derivatives is the periodic and strategic insertion of these modified amino acids into the growing peptide chain. The Hmb group acts as a "disrupting element" to the secondary structures that can form on the resin, which are a major cause of synthetic failure in long assemblies. peptide.com The effects of a single Hmb incorporation can be long-range, often preventing the onset of aggregation for as many as six subsequent residues. merckmillipore.com For optimal results, it is suggested that Hmb-protected amino acids be spaced at least six residues away from other structure-disrupting elements like proline or pseudoproline, with an ideal spacing of five to six amino acids between such elements. peptide.compeptide.com This approach helps to maintain the solubility and reactivity of the N-terminus of the peptide chain throughout the synthesis.
Beyond stepwise synthesis, Hmb protection plays a valuable role in segment condensation and Native Chemical Ligation (NCL) strategies. nih.gov NCL is a powerful technique for assembling large proteins from smaller, unprotected peptide fragments. nih.gov A key requirement for successful NCL is the ability to synthesize and purify these peptide segments, which are often prone to aggregation and poor solubility.
The retention of the Hmb group on a cleaved peptide fragment can significantly improve its solubility, making it easier to handle and purify. sigmaaldrich.comsigmaaldrich.com This is particularly advantageous for hydrophobic or otherwise intractable sequences that would be difficult to use in ligation reactions. sigmaaldrich.comresearchgate.net The Hmb group can be retained during cleavage from the resin and subsequent purification, and then removed in a later step if necessary. This temporary increase in solubility facilitates the crucial ligation step in the assembly of a larger protein. nih.gov
Enhancement of Crude Peptide Purity and Overall Synthetic Yield
The use of high-quality starting materials is fundamental to achieving high-purity peptides and maximizing synthetic yield. sigmaaldrich.commerckmillipore.com The purity of the Fmoc-amino acid building blocks themselves has a direct impact on the final product. Impurities in the starting materials, such as free amino acids or acetic acid, can lead to side reactions like double insertions or chain termination, respectively. sigmaaldrich.commerckmillipore.com
Specific Utility in the Synthesis of Leucine-Containing Difficult Sequences
The synthesis of peptides rich in hydrophobic amino acids, such as leucine, frequently encounters significant challenges, collectively termed "difficult sequences". These sequences have a high propensity to form stable secondary structures, leading to on-resin aggregation of peptide chains. nih.gov This aggregation, primarily driven by interchain hydrogen bonding, can render the growing peptide chain insoluble and inaccessible for subsequent acylation and deprotection reactions, resulting in truncated sequences and dramatically reduced yields of the desired product. nih.gov The incorporation of this compound is a highly effective strategy to mitigate these issues.
The 2-hydroxy-4-methoxybenzyl (Hmb) group temporarily protects the amide backbone nitrogen of the leucine residue. nih.govchempep.com This substitution effectively disrupts the hydrogen bonding network responsible for the formation of β-sheet structures and subsequent aggregation. nih.govpeptide.com By preventing this interchain association, the peptide chains remain solvated and accessible for the subsequent steps in solid-phase peptide synthesis (SPPS), leading to improved reaction kinetics and higher purity of the crude peptide. peptide.comresearchgate.net
Research has demonstrated that the strategic placement of an Hmb-protected amino acid can have a long-range solubilizing effect, often preventing the onset of aggregation for as many as six subsequent residues. merckmillipore.commerckmillipore.com Therefore, incorporating this compound at the beginning of or within a known hydrophobic, leucine-rich segment is a common and effective tactic. peptide.com The Hmb group is stable throughout the Fmoc-based synthesis cycles and is conveniently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. chempep.commerckmillipore.com
The table below summarizes key research findings regarding the application of Hmb protection in difficult, leucine-containing sequences.
| Challenge in Leucine-Rich Sequence Synthesis | Mechanism of this compound Action | Outcome | Key Research Findings & Citations |
|---|---|---|---|
| On-resin aggregation due to interchain hydrogen bonding. | The Hmb group on the amide nitrogen physically blocks the sites required for hydrogen bond formation. nih.govpeptide.com | Inhibition of β-sheet formation and prevention of peptide chain aggregation. researchgate.net | Hmb was introduced as a backbone-protecting group for Fmoc/tBu strategies specifically to inhibit interchain association. nih.gov |
| Poor solvation of the growing peptide chain. | Disruption of secondary structures maintains the peptide's solubility and accessibility to reagents. sigmaaldrich.com | Improved reaction rates for both coupling and deprotection steps. researchgate.net | Retention of Hmb groups can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences. sigmaaldrich.com |
| Low yields and purity of the final peptide product. | Facilitates complete and efficient coupling and deprotection cycles by preventing aggregation-related steric hindrance. nih.goviris-biotech.de | Significantly increased yield and purity of the target peptide. peptide.com | Fmoc-(Fmoc-Hmb)amino acids were introduced to improve synthetic yields of difficult peptides that form aggregates during synthesis. peptide.compeptide.com |
| Complete synthesis failure for highly hydrophobic sequences. | Strategic incorporation of Hmb-protected residues can overcome severe aggregation issues. | Successful synthesis of previously inaccessible "difficult" sequences. nih.gov | The judicious use of the Hmb protecting group enabled the successful synthesis of two difficult sequences. nih.gov It is recommended to incorporate an Hmb-protected derivative for every sixth residue. |
Comparative Methodologies and Synergistic Approaches in Advanced Peptide Synthesis
Comparison with Other Backbone Protection Strategies
Backbone protection is a direct intervention at the molecular level to prevent the amide bonds from participating in aggregation--causing hydrogen bond networks. The Hmb group, introduced by Sheppard and colleagues, facilitates this by creating a temporary tertiary amide. nih.gov Its effectiveness and application are best understood when compared with other prevalent backbone protection methodologies.
Analysis of Pseudoproline Dipeptides
Pseudoproline dipeptides are specialized building blocks designed to interrupt the formation of secondary structures during SPPS. peptide.comchempep.com They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring. chempep.comnih.gov This cyclic structure introduces a "kink" into the peptide backbone, similar to proline, which effectively disrupts β-sheet formation. nih.gov
Unlike the individual amino acid modification provided by Hmb, pseudoprolines are incorporated as dipeptide units (e.g., Fmoc-Xaa-Ser(ψPro)-OH). chempep.com This approach circumvents the difficulty of acylating the sterically hindered nitrogen within the newly formed ring structure. researchgate.net The native Ser, Thr, or Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step. peptide.comchempep.com
While highly effective, the primary limitation of pseudoproline dipeptides is their sequence dependence; they can only be introduced at Ser, Thr, or Cys residues. researchgate.netresearchgate.net The Hmb strategy offers greater flexibility as it can, in principle, be applied to various amino acids. However, the optimal placement for both strategies is often empirically determined, with a general guideline being an insertion every 6-7 residues to maintain solubility. peptide.com
| Feature | Fmoc-Hmb Strategy | Pseudoproline Dipeptides |
| Mechanism | Temporary N-alkylation of the backbone amide with a 2-hydroxy-4-methoxybenzyl group. | Reversible protection of Ser, Thr, or Cys as an oxazolidine or thiazolidine ring, creating a proline-like kink. |
| Application | Incorporated as a single amino acid derivative (e.g., Fmoc-[Fmoc-Hmb]-Leu-OH). | Incorporated as a dipeptide unit (e.g., Fmoc-Xaa-Ser(ψPro)-OH). |
| Sequence Dependence | Less restricted; can be applied to various amino acids. | Restricted to sequences containing Ser, Thr, or Cys. |
| Cleavage | Hmb group is removed during standard final TFA cleavage. | The oxazolidine/thiazolidine ring is opened during final TFA cleavage to regenerate the native amino acid. |
| Key Advantage | Flexible placement within the peptide sequence. | Powerful structure-disrupting capability at specific residues. |
Comparison with Dmb and Other N-Alkyl Backbone Protecting Groups
The 2,4-dimethoxybenzyl (Dmb) group is another N-alkyl protecting group closely related to Hmb, used to prevent peptide aggregation. peptide.comnih.gov The primary structural difference is the methoxy (B1213986) group at the 2-position instead of Hmb's hydroxyl group. This seemingly minor change has significant chemical consequences. nih.gov
The hydroxyl group in Hmb actively assists in the acylation of the preceding, sterically hindered secondary amine. The incoming activated amino acid first forms a phenyl ester with the hydroxyl group, which then undergoes a favorable O→N acyl transfer to form the peptide bond. peptide.comsigmaaldrich.com Dmb lacks this hydroxyl group, making the direct acylation of the Dmb-protected nitrogen significantly more difficult due to steric hindrance. nih.govnih.gov Consequently, Dmb is most effectively used in the form of dipeptide building blocks, particularly Fmoc-Aaa-(Dmb)Gly-OH, to bypass the challenging coupling step. peptide.comsigmaaldrich.com
A notable drawback of the Hmb group is its potential to form a cyclic lactone during the coupling reaction, which can reduce the yield of the desired peptide. peptide.com The Dmb group, lacking the nucleophilic hydroxyl, cannot undergo this side reaction. peptide.com Both Hmb and Dmb are effective at preventing aspartimide formation, a common side reaction involving aspartic acid residues. peptide.compeptide.compeptide.com
| Feature | Hmb (2-hydroxy-4-methoxybenzyl) | Dmb (2,4-dimethoxybenzyl) |
| Coupling Assistance | The 2-hydroxyl group facilitates coupling via an O→N acyl migration. peptide.com | No assisting group; direct acylation is sterically hindered. nih.govnih.gov |
| Common Application | As single amino acid derivatives (e.g., this compound). sigmaaldrich.com | Primarily as dipeptide units, especially with Gly (e.g., Fmoc-Aaa-(Dmb)Gly-OH). peptide.com |
| Potential Side Reaction | Can form cyclic lactones during coupling. peptide.com | Does not form lactones. peptide.com |
| Aspartimide Prevention | Effective. peptide.com | Effective; Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a standard reagent for this purpose. peptide.compeptide.com |
| Removal | Standard TFA cleavage. sigmaaldrich.com | Standard TFA cleavage. peptide.com |
Evaluation of the O-Acyl Isopeptide Method
The O-acyl isopeptide method represents a fundamentally different approach to overcoming aggregation. nih.gov Instead of modifying the backbone amide nitrogen, this strategy involves converting a native N-acyl peptide bond at a serine or threonine residue into a temporary O-acyl isopeptide bond (an ester). nih.gov This change disrupts the peptide's secondary structure, significantly improving its solubility and preventing aggregation during synthesis. nih.gov
The synthesis proceeds with the isopeptide form until the final stages. After purification, the target peptide is quantitatively regenerated through a pH-triggered, intramolecular O-to-N acyl migration reaction under neutral or physiological conditions. nih.govrsc.org This method has proven highly effective for the synthesis of "difficult sequences," such as amyloid β-peptides. nih.gov
While both Hmb protection and the O-acyl isopeptide method aim to disrupt secondary structures, their mechanisms and points of intervention differ. Hmb introduces a bulky group on the amide nitrogen, whereas the isopeptide method temporarily changes the nature of the backbone linkage itself from an amide to an ester. The latter is also limited to sequences containing hydroxyl-bearing amino acids like Ser or Thr, similar to oxazolidine-based pseudoprolines. nih.govrsc.org
Comparison with Other Aggregation-Suppression Techniques
Beyond direct backbone modification, several other strategies are employed to combat peptide aggregation during SPPS. These methods focus on modifying the synthetic environment or the solid support to enhance solvation and minimize deleterious interchain interactions.
Application of Solvent Additives and "Magic Mixtures"
The choice of solvent is critical for maintaining peptide chain solvation. peptide.com When standard solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are insufficient, various additives can be introduced. peptide.comnih.gov These include:
Chaotropic Salts: Salts like LiCl or KSCN can be added to the reaction mixture to disrupt hydrogen-bonding networks and improve peptide solubility. peptide.com
Polar Organic Solvents: The addition of dimethyl sulfoxide (B87167) (DMSO) to the solvent system can enhance the solvation of aggregating sequences. peptide.comnih.gov
"Magic Mixtures": Certain solvent cocktails, often referred to as "magic mixtures," have been developed for particularly difficult sequences. One such mixture consists of DCM, DMF, and NMP (1:1:1), which has been successfully applied in the synthesis of hydrophobic peptides. nih.gov Other formulations may include nonionic detergents or ethylene (B1197577) carbonate. peptide.com
These approaches modify the external chemical environment to counteract the peptide's intrinsic tendency to aggregate. In contrast, the use of an Hmb-protected building block like this compound is an internal, sequence-based strategy that alters the peptide itself to prevent aggregation, regardless of the bulk solvent environment. These two approaches can be synergistic; using an Hmb derivative within a synthesis that also employs optimized solvent systems can provide a powerful combination for overcoming the most challenging synthetic targets.
| Technique | Mechanism | Examples | Comparison to Hmb Strategy |
| Solvent Additives | Disrupts intermolecular hydrogen bonds and improves solvation of the peptide-resin complex. | Chaotropic salts (LiCl, KSCN), DMSO. peptide.com | Modifies the external environment; Hmb modifies the internal peptide structure. |
| "Magic Mixtures" | Utilizes a combination of solvents with different properties to maximize solvation. | DCM/DMF/NMP (1:1:1). nih.gov | An external approach that can be used in conjunction with internal backbone protection. |
Impact of Resin Type and Loading Capacity Optimization
The solid support plays a crucial role in the success of SPPS, particularly for long or aggregation-prone peptides. nih.govpeptide.com
Resin Type: Traditional polystyrene (PS) resins are highly non-polar, which can sometimes exacerbate the aggregation of hydrophobic peptides. nih.gov Modern resins with enhanced swelling properties and polarity, such as polyethylene (B3416737) glycol (PEG)-grafted polystyrene (e.g., TentaGel) or pure PEG-based resins (e.g., ChemMatrix), provide a more polar environment that helps to keep the growing peptide chain solvated and accessible for reaction. iris-biotech.de
Loading Capacity: The loading capacity of a resin, defined as the number of reactive sites per gram of resin (mmol/g), is a critical parameter. peptide.comiris-biotech.de Using a resin with a low loading capacity (e.g., 0.1 to 0.4 mmol/g) increases the distance between the growing peptide chains attached to the support. peptide.comiris-biotech.de This spatial separation minimizes the potential for intermolecular interactions and aggregation. iris-biotech.de Conversely, high-loading resins can increase the local concentration of peptide chains, promoting aggregation and leading to incomplete reactions. sigmaaldrich.com
Optimizing the resin type and loading is an essential preventative measure, complementary to the reactive strategy of incorporating Hmb-protected residues. For a particularly difficult sequence, a synthetic plan might involve using a low-load, high-swelling PEG-based resin in combination with the strategic placement of this compound to maximize the probability of a successful synthesis.
| Parameter | Impact on Aggregation | Rationale |
| High Resin Loading | Increases aggregation risk. | Higher local concentration of peptide chains promotes intermolecular interactions. iris-biotech.desigmaaldrich.com |
| Low Resin Loading | Decreases aggregation risk. | Greater distance between peptide chains minimizes interchain entanglements. peptide.comiris-biotech.de |
| Polystyrene (PS) Resin | Can promote aggregation, especially for hydrophobic peptides. | Non-polar nature of the resin does not effectively solvate the growing peptide chain. nih.gov |
| PEG-based Resins | Reduces aggregation. | The polar PEG matrix provides a highly solvating environment, keeping peptide chains separated and accessible. iris-biotech.de |
Utility of In Situ Neutralization Protocols
In situ neutralization protocols represent a significant refinement in solid-phase peptide synthesis (SPPS), aimed at minimizing side reactions and improving the efficiency of chain assembly, particularly for "difficult" sequences. nih.gov In standard Fmoc-SPPS, the deprotection of the N-terminal Fmoc group with a base (e.g., piperidine) leaves a free amine, which is then neutralized in a separate step before the subsequent amino acid coupling. However, the transient existence of the free amine can lead to aggregation, especially in hydrophobic or sterically hindered sequences.
In situ neutralization protocols circumvent this by combining the neutralization and coupling steps. The protonated amine generated after the acidic workup of the deprotection step is neutralized simultaneously with the addition of the activated amino acid and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA). This approach minimizes the time the peptide resin exists in a neutral, aggregation-prone state. nih.gov The primary advantage of this method is the significant enhancement in the efficiency of peptide chain assembly, especially for sequences known to be problematic due to aggregation. nih.gov
The incorporation of this compound is particularly relevant in this context. The 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen is introduced specifically to disrupt the inter-chain hydrogen bonding that leads to aggregation. sigmaaldrich.compeptide.com While in situ neutralization protocols for Boc-chemistry have been extensively documented to improve the synthesis of difficult sequences, the same principles apply to Fmoc chemistry. nih.gov By minimizing the aggregation potential through rapid neutralization and coupling, the benefits of the Hmb protecting group on the leucine (B10760876) residue are amplified. This synergistic effect ensures that the peptide chains remain solvated and accessible for acylation, leading to higher purity and yield of the target peptide.
| Parameter | Standard Fmoc Protocol | In Situ Neutralization Protocol |
| Neutralization Step | Separate step after deprotection | Simultaneous with coupling |
| Peptide State | Transient free amine (prone to aggregation) | Minimizes neutral state |
| Efficiency | Can be low for "difficult" sequences | Significantly increased for "difficult" sequences nih.gov |
| Aggregation | Higher propensity | Reduced propensity |
Influence of Physical Conditions such as Microwave Heating and Ultrasound
The application of external energy sources like microwave irradiation and ultrasound has revolutionized SPPS by dramatically accelerating reaction times and enhancing synthesis efficiency.
Microwave Heating: Microwave-assisted peptide synthesis (MAPS) utilizes microwave energy to heat the reaction mixture rapidly and uniformly. nih.gov This leads to a significant acceleration of both the coupling and deprotection steps in Fmoc-SPPS. nih.gov For instance, coupling reactions that might take hours at room temperature can often be completed in minutes with microwave heating. nih.gov This acceleration is particularly beneficial for sterically hindered couplings and for overcoming aggregation in difficult sequences. nih.gov The use of microwave energy can lead to higher peptide purities and yields compared to conventional methods. rsc.org When synthesizing difficult sequences, such as those prone to forming β-sheet structures, microwave heating can be particularly effective. nih.gov
The combination of Hmb protection, as in this compound, with microwave synthesis offers a powerful synergistic strategy. While the Hmb group disrupts secondary structure formation, microwave energy accelerates the kinetics of the coupling reaction onto the sterically hindered Hmb-protected secondary amine. sigmaaldrich.cn This combination is particularly advantageous for synthesizing long or complex peptides where both aggregation and slow reaction rates are significant challenges.
Ultrasound: The use of ultrasound, or sonication, in SPPS has also been shown to improve synthesis efficiency. Ultrasonic irradiation enhances mass transport and can disrupt the aggregation of peptide chains on the solid support. nih.govnih.gov Studies have demonstrated that ultrasound-assisted SPPS (US-SPPS) can lead to remarkable savings in material and reaction time, and it has been successfully applied to the synthesis of biologically active peptides, including those with "difficult sequences". researcher.liferesearchgate.net A key advantage is that sonication generally does not exacerbate common side reactions like racemization. nih.gov A sustainable approach, termed SUS-SPPS, utilizes ultrasound at every stage, significantly reducing solvent consumption and the number of steps. nih.gov The application of ultrasound can be particularly effective in improving Fmoc-deprotection yields in shorter timeframes. researchgate.net
For a residue like this compound, which is designed to prevent aggregation, the synergistic use of ultrasound can further enhance the accessibility of the growing peptide chain, ensuring more efficient deprotection and coupling cycles.
| Technique | Principle | Effect on SPPS | Synergy with Hmb-Protection |
| Microwave Heating | Rapid, uniform heating | Accelerates coupling & deprotection; reduces aggregation nih.govnih.gov | Overcomes steric hindrance of Hmb-amine coupling; enhances synthesis of long/difficult peptides sigmaaldrich.cn |
| Ultrasound | Cavitation & acoustic streaming | Enhances mass transport; disrupts aggregation; reduces time & solvent use nih.govnih.gov | Further improves solvation and accessibility of the Hmb-protected peptide chain |
Orthogonal Protecting Group Systems in Advanced SPPS
Fundamental Principles of Orthogonal Protection in Fmoc/tBu Chemistry
The concept of orthogonality in peptide synthesis is fundamental to the successful assembly of complex peptides. An orthogonal protecting group strategy involves the use of multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. biosynth.com This allows for the selective deprotection of specific functional groups at various stages of the synthesis. biosynth.com
The most widely used orthogonal system in modern SPPS is the Fmoc/tBu strategy. iris-biotech.de In this scheme:
The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable to acids but is readily cleaved by treatment with a secondary amine, typically piperidine (B6355638). iris-biotech.de
Side-chain functional groups are protected by acid-labile groups, predominantly based on the tert-butyl (tBu) cation (e.g., t-butyl esters for Asp and Glu, t-butyl ethers for Ser and Thr, and the t-butyloxycarbonyl group for Lys). iris-biotech.depeptide.com These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), which is typically used in the final step to release the peptide from the resin and remove all side-chain protection simultaneously. iris-biotech.de
This orthogonality between the base-labile Fmoc group and the acid-labile tBu-based groups is the cornerstone of this strategy, allowing for the stepwise elongation of the peptide chain without premature deprotection of the side chains. researchgate.net
| Protecting Group | Function | Cleavage Condition | Stability |
| Fmoc | Nα-amino protection (temporary) | Base (e.g., 20% piperidine in DMF) iris-biotech.de | Stable to acid |
| tBu, Boc, Trt, etc. | Side-chain protection (permanent) | Acid (e.g., TFA) iris-biotech.de | Stable to base |
Integration of Hmb-based Protection within Established Orthogonal Schemes
The 2-hydroxy-4-methoxybenzyl (Hmb) group is a form of backbone protection, meaning it is attached to the amide nitrogen of the peptide backbone rather than a side chain. Its primary purpose is to disrupt inter-chain hydrogen bonding, thereby preventing aggregation and improving the synthesis of "difficult" sequences. peptide.compeptide.com
The Hmb group is designed to be fully compatible with the standard Fmoc/tBu orthogonal scheme. It is stable to the basic conditions of Fmoc removal and is cleaved under the final strong acid conditions (TFA) used for side-chain deprotection and resin cleavage. peptide.com This makes its integration into established synthesis protocols seamless.
This compound is a building block designed for this purpose. It is a di-Fmoc derivative where one Fmoc group protects the Nα-amino group and the other protects the hydroxyl group of the Hmb moiety. The O-Fmoc group is labile and is removed during the first piperidine treatment after coupling. The Hmb group itself then remains on the backbone throughout the synthesis until the final TFA cleavage. peptide.com
The use of Hmb-protected amino acids adds another layer of strategic control to the synthesis, specifically addressing the physical problem of peptide aggregation, which is a major cause of failed syntheses. sigmaaldrich.com By placing an Hmb-protected residue like leucine at strategic points within a sequence (typically at the start of a hydrophobic or aggregation-prone region), the solubility and reactivity of the growing peptide chain can be maintained. peptide.com This is a prime example of how additional, compatible protecting groups can be integrated into the core Fmoc/tBu orthogonal system to overcome specific synthetic challenges.
Future Perspectives and Emerging Trends in N Substituted Amino Acid Chemistry for Peptide Research
Ongoing Development of Novel Hmb-Type Derivatives and Related N-Substituted Building Blocks
The success of the 2-hydroxy-4-methoxybenzyl (Hmb) group in disrupting interchain hydrogen bonding and improving peptide solubility has spurred research into new and improved backbone protecting groups. peptide.comnih.gov While Hmb is effective, challenges such as the potential for cyclic lactone formation during coupling have encouraged the development of alternatives. peptide.compeptide.com
One notable alternative is the 2,4-dimethoxybenzyl (Dmb) group. peptide.com Often incorporated as a dipeptide building block, such as Fmoc-Xaa-(Dmb)Gly-OH, it effectively prevents aggregation and is particularly useful in suppressing aspartimide formation, a common side reaction in SPPS. peptide.com
More recent innovations have focused on enhancing the efficiency of the coupling step onto the N-substituted amine, which is often sterically hindered. Researchers have developed an o-hydroxyl-substituted nitrobenzyl (Hnb) auxiliary that demonstrates superior O→N acyl transfer efficiency compared to Hmb, especially with sterically demanding amino acids. uq.edu.au Another promising development is the 2-hydroxy-4-methoxy-5-methylsulfinyl benzyl (B1604629) (Hmsb) group, a sulfoxide-modified Hmb derivative. nih.gov This modification allows for a more streamlined introduction of the protecting group during automated synthesis. nih.gov The ongoing development of such derivatives aims to provide peptide chemists with a more versatile toolkit to tackle increasingly complex synthetic targets. nih.govpolypeptide.com
Table 1: Comparison of Hmb and Related Backbone Protecting Groups
| Protecting Group | Structure | Key Features | Primary Application |
| Hmb (2-hydroxy-4-methoxybenzyl) | 2-OH, 4-OCH₃ Benzyl | Disrupts aggregation; acid labile. peptide.com | Synthesis of difficult, aggregation-prone sequences. nih.gov |
| Dmb (2,4-dimethoxybenzyl) | 2,4-(OCH₃)₂ Benzyl | Prevents aggregation and aspartimide formation. peptide.com | Used in dipeptide form to improve yields and purity. peptide.com |
| Hnb (o-hydroxyl-substituted nitrobenzyl) | o-OH, Nitrobenzyl | Superior O→N acyl transfer efficiency. uq.edu.au | Overcoming steric hindrance during coupling. uq.edu.au |
| Hmsb (2-hydroxy-4-methoxy-5-methylsulfinyl benzyl) | Hmb with 5-SOCH₃ | Facilitates automated on-resin introduction. nih.gov | Automated synthesis of difficult peptides. nih.gov |
Advancements in Automated Synthesis Protocols Incorporating Hmb-Protected Amino Acids
The integration of Hmb-protected amino acids into automated SPPS protocols has been a significant step forward in the routine synthesis of difficult peptides. nih.govnih.gov Automation minimizes human error and enhances reproducibility, which is crucial for producing high-purity peptides for research and therapeutic applications. creative-peptides.comnih.gov Modern peptide synthesizers feature highly controlled systems for reagent delivery, reaction times, and temperature, which are critical when working with specialized building blocks like Fmoc-[Fmoc-Hmb]-Leu-OH. creative-peptides.comamericanpeptidesociety.org
Recent advancements focus on improving the efficiency of automated synthesis, particularly for long or complex sequences where aggregation is a major concern. Key developments include:
Automated Introduction of Backbone Protection: A significant breakthrough has been the development of protocols for the fully automated, on-resin introduction of backbone protection. nih.gov For instance, the Hmsb group can be introduced by reacting the free amine of the growing peptide chain with the corresponding salicylaldehyde, followed by on-resin reduction. nih.gov This allows for the strategic placement of backbone protection at specific residues without needing to synthesize a full set of pre-formed Hmb-amino acid derivatives.
Fast-Flow Peptide Synthesis (AFPS): This emerging technology utilizes continuous flow chemistry, allowing for extremely rapid cycles of amino acid addition. amidetech.comuzh.ch By minimizing reaction times and efficiently washing the resin, AFPS can reduce aggregation and side reactions. The incorporation of Hmb and other backbone-protecting groups into AFPS protocols holds the potential to reliably assemble protein chains that are inaccessible by standard batch SPPS. amidetech.com
These automated strategies, combined with backbone protection, are making the synthesis of previously intractable peptide sequences more routine and efficient. nih.gov
Expanding the Scope of Application for Hmb in Diverse Biomolecule Synthesis
The ability to reliably synthesize challenging peptide sequences using Hmb-protected building blocks has broadened the horizons of peptide science, enabling the creation of complex biomolecules for a range of applications beyond traditional linear peptides.
Synthesis of Peptidomimetics and Modified Peptides with Enhanced Properties
Peptidomimetics and modified peptides are designed to have improved properties such as enhanced metabolic stability, increased receptor affinity, and better cell permeability. nih.gov The synthesis of these complex molecules, which include cyclic peptides, stapled peptides, and peptides with non-canonical amino acids, often involves hydrophobic or aggregation-prone sequences. cpcscientific.comnih.gov
The use of this compound and similar reagents is critical in these syntheses to prevent the formation of insoluble aggregates during chain assembly. researchgate.net By ensuring the peptide chain remains solvated and accessible, Hmb protection facilitates the successful synthesis of the linear precursors required for subsequent modification and cyclization. nih.gov This enables the production of novel peptide-based therapeutics with improved efficacy and specificity. cpcscientific.com
Potential Applications in Bioconjugation and Materials Science
The synthesis of well-defined peptides is fundamental to the fields of bioconjugation and materials science. Peptide-polymer conjugates and peptide-based biomaterials are being developed for applications in drug delivery, tissue engineering, and biosensing. nih.gov These hybrid materials often require the synthesis of peptides that are rich in hydrophobic residues to drive self-assembly or to mimic specific protein domains. mdpi.com
The improved solubility and handling of peptide chains afforded by Hmb backbone protection is a key enabling factor in this area. researchgate.net It facilitates the synthesis of the peptide component, which can then be conjugated to polymers or other molecules. nih.gov For example, the synthesis of elastin-like polypeptides, which are used to create advanced biomaterials, can be hampered by aggregation. mdpi.com The strategic incorporation of Hmb-protected residues can mitigate these issues, paving the way for the creation of novel materials with tailored properties.
Analytical Advancements for Comprehensive Characterization of Hmb-Containing Peptides
The successful synthesis of a peptide, especially one incorporating protecting groups like Hmb, must be verified by rigorous analytical characterization. ijsra.net The goal is to confirm the correct sequence, identify any impurities or deletion sequences, and ensure the complete removal of all protecting groups, including the Hmb moiety, during the final cleavage step.
Advanced analytical techniques are essential for the comprehensive characterization of these complex molecules:
Mass Spectrometry (MS): High-resolution mass spectrometry, including Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), is the primary tool for verifying the molecular weight of the final peptide. ijsra.netresearchgate.net Tandem MS (MS/MS) is used to sequence the peptide, confirming the correct incorporation of the leucine (B10760876) residue where the Hmb protection was used.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is indispensable for assessing the purity of the crude peptide product and for its purification. By comparing the chromatograms of syntheses performed with and without Hmb protection, the effectiveness of the strategy in reducing deletion products and improving the crude purity can be quantitatively assessed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR spectroscopy can provide detailed structural information on the final peptide in solution, confirming its conformation and the absence of residual protecting groups. researchgate.netuzh.chacs.org Solid-state NMR can also be used to study the conformation of peptides while they are still attached to the resin, providing insights into the mechanisms of on-resin aggregation. rsc.org
These techniques, often used in combination, provide a complete picture of the synthesized peptide, ensuring that the use of Hmb protection has successfully led to the desired high-quality product. ijsra.net
Table 2: Analytical Techniques for Hmb-Containing Peptide Characterization
| Technique | Information Provided | Application in Hmb-Peptide Synthesis |
| HPLC | Purity, presence of impurities/deletion sequences. | Assess crude product quality, guide purification. |
| ESI-MS / MALDI-TOF MS | Accurate molecular weight of the final peptide. ijsra.netresearchgate.net | Confirm successful synthesis and complete deprotection of Hmb. |
| Tandem MS (MS/MS) | Amino acid sequence verification. | Confirm correct incorporation of the target amino acid (e.g., Leucine). |
| NMR Spectroscopy | 3D structure, conformation, presence of residual protecting groups. researchgate.netacs.org | Structural validation of the final peptide product. |
Exploration of Green Chemistry Principles in Hmb Derivative Synthesis and Application
Emerging trends in green SPPS include:
Greener Solvents: Research is actively exploring less hazardous, more sustainable alternatives to DMF. rsc.org Solvents like N-octyl pyrrolidone (NOP) have shown promise, demonstrating good resin swelling and coupling efficiency while being more environmentally benign. researchgate.net
Waste Reduction Strategies: New protocols are being developed to minimize solvent usage. For example, "in-situ Fmoc removal" protocols eliminate the washing steps after coupling, significantly reducing the total volume of solvent consumed during a synthesis. tandfonline.com
Atom Economy: The development of more efficient coupling reagents and protecting group strategies that minimize side reactions contributes to a higher atom economy, meaning more of the starting materials are incorporated into the final product. cpcscientific.com
Biocatalytic Synthesis: While not yet widely applied to complex modified peptides, there is growing interest in using enzymes for peptide bond formation. creative-peptides.com In the context of Hmb itself, biocatalytic methods for producing β-hydroxy-β-methylbutyrate (HMB), a metabolite of leucine, from L-leucine have been explored, showcasing a green approach to synthesizing related small molecules. researchgate.net
The adoption of these green chemistry principles will make the synthesis of complex peptides using advanced building blocks like this compound more sustainable and environmentally responsible. researcher.lifesustainabilitymatters.net.au
Q & A
Q. What are the optimal conditions for synthesizing Fmoc-[Fmoc-Hmb]-Leu-OH using Fmoc solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Fmoc SPPS involves sequential coupling and deprotection steps. For dual-Fmoc-protected residues like this compound, use a coupling agent such as HBTU or HATU (1:1 molar ratio with DIEA) in DMF. Deprotection requires 20% piperidine in DMF (2 × 5 min), followed by thorough washing with DMF and DCM to prevent truncated sequences . Ensure resin substitution levels (~0.5 mmol/g) to avoid steric hindrance during coupling .
Q. How can researchers determine the purity of this compound after synthesis?
- Methodological Answer : Purity is typically assessed via reversed-phase HPLC (≥98% purity) using a C18 column with a water/acetonitrile gradient (0.1% TFA). Confirm identity using LC-MS (expected [M+H]+: ~711.79) . Thin-layer chromatography (TLC) in solvent systems like chloroform/methanol/acetic acid (90:8:2) can provide rapid qualitative analysis .
Advanced Research Questions
Q. How does the dual Fmoc protection in this compound impact solubility and purification challenges?
- Methodological Answer : The dual Fmoc groups increase hydrophobicity, reducing solubility in aqueous buffers. Solubilize in 1% acetic acid or DMF for handling . Purification via preparative HPLC with high acetonitrile gradients (e.g., 60–90%) is critical. Aggregation during synthesis may require extended coupling times (1–2 hours) .
Q. What advanced analytical techniques resolve structural ambiguities in Fmoc-protected amino acids during characterization?
- Methodological Answer : High-resolution NMR (¹H/¹³C) in deuterated DMSO or CDCl3 can confirm stereochemistry and detect impurities. For example, analyze the Hmb group’s unique protons (δ 4.5–5.5 ppm) . MALDI-TOF or ESI-MS provides accurate mass validation (±1 Da). X-ray crystallography may be used for absolute configuration confirmation .
Q. How should researchers address discrepancies in reported solubility data for this compound across studies?
- Methodological Answer : Variations in solubility (e.g., water vs. 1% acetic acid) may arise from pH or temperature differences. Systematically test solubility under controlled conditions (pH 2–7, 25°C vs. 37°C) using UV-Vis spectroscopy (λ = 280 nm for Fmoc quantification) . Precipitate residual impurities via cold ether recrystallization .
Designing experiments to study the stability of this compound under varying storage conditions.
- Methodological Answer :
Store aliquots at -20°C (desiccated) and test degradation over time via HPLC. Compare stability in DMF (lyophilized vs. solution) and under nitrogen vs. ambient air. Monitor Fmoc cleavage using ninhydrin assays or fluorescence spectroscopy (Fmoc λex = 265 nm, λem = 315 nm) .
Critical Analysis of Contradictions
- Solubility in Water : reports solubility in water for Fmoc-β-Ala-OH, but this compound’s dual protection likely reduces aqueous solubility, requiring acetic acid .
- Synthesis Efficiency : While Fmoc SPPS is standardized, steric hindrance from dual Fmoc groups may necessitate longer coupling times compared to single-Fmoc residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
